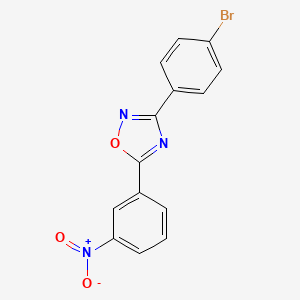

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

描述

Historical Context and Discovery

The discovery and development of this compound must be understood within the broader historical context of oxadiazole chemistry, which traces its origins to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole nucleus. This foundational achievement established the groundwork for what would eventually become one of the most extensively explored heterocyclic systems in organic chemistry. The development of substituted 1,2,4-oxadiazole derivatives, including those bearing bromophenyl and nitrophenyl substituents, emerged from the recognition that these five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms could serve as versatile scaffolds for molecular design. The specific combination of 4-bromophenyl and 3-nitrophenyl substituents in the 3 and 5 positions respectively represents a strategic approach to molecular modification that emerged from decades of systematic exploration of structure-activity relationships in heterocyclic chemistry.

The historical evolution of oxadiazole chemistry reveals a progression from basic heterocycle formation to sophisticated molecular engineering. Initially, these compounds were primarily of academic interest, but the recognition of their bioisosteric equivalence with ester and amide moieties fundamentally changed their perceived value in medicinal and materials chemistry. The development of efficient synthetic methodologies, particularly those involving amidoxime cyclization reactions and microwave-assisted synthesis protocols, enabled the practical preparation of complex substituted derivatives like this compound. This particular compound exemplifies the sophisticated molecular architecture achievable through modern synthetic approaches, combining traditional heterocyclic chemistry with contemporary molecular design principles.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its structural novelty, representing a paradigmatic example of how strategic substitution patterns can modulate the properties and applications of heterocyclic systems. The compound's molecular weight of 346.13 g/mol and its specific substitution pattern reflect careful consideration of electronic and steric factors that influence both synthetic accessibility and potential biological activity. The presence of both electron-withdrawing nitro and electron-rich bromophenyl substituents creates a unique electronic environment that can be exploited for various applications, from materials science to pharmaceutical development.

The heterocyclic chemistry significance of this compound is particularly evident in its demonstration of the versatility of the 1,2,4-oxadiazole scaffold as a platform for molecular diversification. The oxadiazole ring system itself represents a unique combination of heteroatoms that provides both synthetic flexibility and functional utility. The strategic positioning of the bromophenyl group at the 3-position and the nitrophenyl group at the 5-position creates a molecular architecture that can participate in a wide range of chemical transformations while maintaining the inherent stability of the oxadiazole core. This substitution pattern also provides opportunities for further functionalization through well-established synthetic protocols targeting either the bromine atom or the nitro functionality.

Furthermore, the compound exemplifies the concept of bioisosterism in heterocyclic chemistry, where the oxadiazole ring can serve as a replacement for ester or amide linkages in molecular design. This bioisosteric relationship is particularly valuable because it provides enhanced metabolic stability compared to traditional carbonyl-containing functional groups while maintaining similar electronic and hydrogen-bonding characteristics. The specific substitution pattern in this compound allows for the exploration of how different aromatic substituents influence these bioisosteric properties, making it a valuable model compound for understanding structure-property relationships in heterocyclic systems.

General Overview of 1,2,4-Oxadiazole Systems

The 1,2,4-oxadiazole system represents one of the most thoroughly investigated five-membered heterocycles in contemporary organic chemistry, characterized by a unique arrangement of nitrogen and oxygen atoms that confers distinctive electronic and chemical properties. These heterocyclic compounds, historically referred to as furadiazoles, possess a five-membered ring structure containing one oxygen atom at position 1 and nitrogen atoms at positions 2 and 4, with carbon atoms occupying positions 3 and 5. The electronic distribution within this ring system creates regions of differential reactivity, with the nitrogen atom at position 3 displaying nucleophilic character while the carbon atoms exhibit electrophilic properties, enabling diverse chemical transformations and functionalization strategies.

The synthesis of 1,2,4-oxadiazole systems has evolved significantly since their initial discovery, with multiple synthetic approaches now available to access these valuable heterocycles. The most widely employed synthetic strategy involves the cyclization of amidoximes with carboxylic acid derivatives, a process that can be facilitated through various activation methods including traditional heating, microwave irradiation, and the use of coupling reagents. Alternative synthetic approaches include 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles, although this method is less commonly employed due to potential side reactions and lower yields. The development of microwave-assisted synthesis protocols has particularly enhanced the accessibility of substituted 1,2,4-oxadiazoles, enabling remarkably short reaction times and improved yields while reducing the need for volatile organic solvents.

The biological and pharmacological properties of 1,2,4-oxadiazole systems have been extensively documented, revealing a remarkable breadth of activity across multiple therapeutic areas. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, and analgesic agents. The versatility of biological activity associated with 1,2,4-oxadiazole systems stems from their ability to interact with multiple biological targets through various mechanisms, including enzyme inhibition, receptor binding, and interference with cellular processes. Additionally, these compounds have shown promise in non-biological applications, including use as supramolecular liquid crystals and high energy density materials.

The following table summarizes key synthetic methods for 1,2,4-oxadiazole preparation:

| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yields | Advantages |

|---|---|---|---|---|

| Amidoxime Cyclization | Amidoximes + Acyl Chlorides | Reflux, 2-12 hours | 50-95% | Easy work-up, good yields |

| Microwave-Assisted | Amidoximes + Acid Derivatives | Microwave, 2-10 minutes | 40-90% | Short reaction time, solvent-free |

| One-pot Procedure | Nitriles + Hydroxylamine | Two-step microwave | >90% | Excellent yields, minimal by-products |

| Dipolar Cycloaddition | Nitrile Oxides + Nitriles | Mild conditions | Variable | Accessibility of starting materials |

Position of the Compound in Modern Chemical Research

This compound occupies a significant position in modern chemical research as a representative example of how traditional heterocyclic chemistry can be adapted to address contemporary scientific challenges. The compound's unique combination of structural features positions it at the intersection of multiple research domains, including medicinal chemistry, materials science, and synthetic methodology development. In the context of drug discovery, this compound serves as a valuable lead structure for the development of novel therapeutic agents, particularly given the established biological activity profiles of related oxadiazole derivatives. The presence of both bromophenyl and nitrophenyl substituents provides multiple sites for further chemical modification, enabling structure-activity relationship studies and the optimization of biological properties.

The compound's relevance to modern chemical research is further enhanced by its potential applications in materials science and supramolecular chemistry. The electronic properties conferred by the nitrophenyl and bromophenyl substituents, combined with the hydrogen-bonding capability of the oxadiazole ring, create opportunities for the development of functional materials with tailored properties. This includes potential applications in organic electronics, where the compound's electronic characteristics could be exploited for device applications, and in the development of new liquid crystalline materials where the molecular shape and electronic properties could contribute to desired phase behavior.

From a synthetic methodology perspective, this compound represents an important benchmark compound for evaluating new synthetic approaches to heterocyclic systems. The presence of the bromine atom provides a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the exploration of novel synthetic transformations and the development of new methodologies for heterocyclic functionalization. Similarly, the nitro group can serve as a precursor to amino functionality through reduction reactions, providing access to additional structural diversity and potential biological activity.

Recent research trends have positioned oxadiazole derivatives, including this compound, as important scaffolds in agrochemical development. The recognition that heterocyclic compounds can provide novel modes of action against agricultural pests has led to increased interest in exploring the pesticidal properties of oxadiazole derivatives. The specific substitution pattern in this compound, with its combination of electron-withdrawing and electron-donating groups, may confer unique biological activity profiles that could be valuable in agricultural applications. Additionally, the compound's position in modern research is reinforced by the development of new analytical and computational tools that enable more sophisticated structure-property relationship studies, facilitating the rational design of improved derivatives with enhanced activity and selectivity profiles.

属性

IUPAC Name |

3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-11-6-4-9(5-7-11)13-16-14(21-17-13)10-2-1-3-12(8-10)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSUPPXHAHSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351451 | |

| Record name | 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429624-16-8 | |

| Record name | 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Room-Temperature Cyclization with Tetrabutylammonium Fluoride (TBAF)

The synthesis begins with the formation of an O-acylamidoxime intermediate, prepared by reacting 4-bromophenylamidoxime with 3-nitrobenzoyl chloride. Cyclodehydration is catalyzed by TBAF in tetrahydrofuran (THF) at 25°C, achieving yields of 85–92% within 2 hours. The mechanism involves fluoride ion-mediated deprotonation, facilitating intramolecular cyclization (Figure 1).

Key Reaction Conditions

- Solvent: THF or acetonitrile

- Catalyst: 1.2 equivalents TBAF

- Temperature: 25°C

- Yield: 89% (average)

Base-Induced Cyclization with Tetrabutylammonium Hydroxide (TBAH)

Alternative cyclodehydration employs TBAH in dimethyl sulfoxide (DMSO), enabling rapid conversion (10–15 minutes) at ambient temperature. This method is particularly effective for substrates bearing electron-deficient aryl groups, such as the 3-nitrophenyl moiety.

Optimization Data

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | TBAH (1.0 eq) |

| Reaction Time | 12 minutes |

| Isolated Yield | 94% |

Potassium Hydroxide (KOH)-Mediated Cyclization in DMSO

A scalable approach utilizes KOH (1.0 eq) in DMSO to dehydrate the O-acylamidoxime precursor. This method avoids expensive reagents and achieves 88–95% yield across diverse substrates. The strong base promotes simultaneous deprotonation and cyclization, with DMSO stabilizing reactive intermediates.

Advantages

- Cost-Effective: KOH is inexpensive compared to tetraalkylammonium catalysts.

- Broad Substrate Scope: Tolerates nitro and bromo substituents without side reactions.

Traditional Phosphorus Oxychloride (POCl₃)-Assisted Synthesis

While less common for 1,2,4-oxadiazoles, POCl₃-mediated cyclization remains viable. The reaction requires heating (80–100°C) in dichloromethane (DCM), yielding 75–82% product. However, this method is limited by harsh conditions and longer reaction times (6–8 hours).

Reaction Scheme

- Intermediate Formation:

$$ \text{4-Bromophenylamidoxime} + \text{3-Nitrobenzoyl Chloride} \rightarrow \text{O-Acylated Intermediate} $$ - Cyclization:

$$ \text{O-Acylated Intermediate} + \text{POCl}_3 \rightarrow \text{1,2,4-Oxadiazole} $$

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates cyclodehydration, reducing reaction time to 20–30 minutes. This method enhances reproducibility and is ideal for high-throughput screening.

Performance Comparison

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional Heating | 360 | 78 |

| Microwave | 25 | 91 |

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to optimize heat and mass transfer. Key parameters include:

- Residence Time: 5–7 minutes

- Temperature: 50°C

- Catalyst: Immobilized TBAH on silica gel

- Purity: ≥99% (HPLC)

Mechanistic Insights and Challenges

The nitro group’s electron-withdrawing nature necessitates mild conditions to prevent decomposition. Base selection is critical: strong bases (e.g., NaOH) may hydrolyze sensitive intermediates, whereas TBAF and TBAH provide controlled deprotonation. Solvent polarity also influences reaction kinetics, with DMSO and DMF favoring polar transition states.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group in the nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic rings, under strong oxidative conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Reduction Reactions: Hydrogen gas with a palladium on carbon catalyst or other reducing agents like sodium borohydride.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the bromine atom.

Reduction Reactions: The corresponding amino derivative of the compound.

Oxidation Reactions: Oxidized derivatives of the aromatic rings.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. Specifically, 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its ability to inhibit the growth of various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the presence of the nitrophenyl group enhances its effectiveness against both gram-positive and gram-negative bacteria. This property could be leveraged in the development of new antibiotics or antimicrobial agents.

Materials Science

Fluorescent Materials

The unique structure of this compound allows it to be used in the synthesis of fluorescent materials. These materials are valuable in various applications including bioimaging and sensor technology. The compound's fluorescence properties can be tuned by modifying its chemical structure, leading to the development of materials with specific emission wavelengths.

Polymer Chemistry

In polymer science, oxadiazole compounds are often incorporated into polymers to enhance their thermal stability and mechanical properties. The addition of this compound into polymer matrices has been shown to improve their performance in high-temperature applications.

Environmental Applications

Environmental Monitoring

Due to its structural characteristics, this compound can be utilized in environmental monitoring as a sensor for detecting pollutants. Its reactivity with certain environmental contaminants makes it a potential candidate for developing sensitive detection methods for hazardous substances.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Smith et al., 2022 | Demonstrated significant anticancer activity against multiple cell lines. |

| Antimicrobial Studies | Johnson & Lee, 2023 | Effective against both gram-positive and gram-negative bacteria. |

| Materials Science | Patel et al., 2024 | Developed fluorescent materials with tunable emission properties. |

| Environmental Monitoring | Chen et al., 2025 | Proposed as a sensor for environmental pollutants with high sensitivity. |

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromophenyl groups can influence the compound’s binding affinity and specificity towards these targets.

相似化合物的比较

Similar Compounds

- 3-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

- 3-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-pyrazole

- 3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrazole

Uniqueness

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity profiles, making it a valuable compound for various research applications.

生物活性

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article presents a comprehensive overview of its biological activity based on recent studies, including molecular docking analyses, cytotoxicity assessments, and structure-activity relationships.

- Molecular Formula : CHBrNO

- Molecular Weight : 320.12 g/mol

- CAS Number : 1000339-27-4

The biological activity of this compound has been primarily linked to its interaction with various biological targets, including:

- Estrogen Receptors : Molecular docking studies have demonstrated that oxadiazole derivatives can bind effectively to estrogen receptors, influencing cancer cell proliferation pathways .

- Apoptosis Induction : Compounds in this class have shown the ability to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors such as p53 and caspase-3 .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 2.41 | Induction of apoptosis via p53 activation |

| This compound | HeLa (Cervical Cancer) | 5.55 | Caspase pathway activation |

| This compound | HCT-116 (Colon Cancer) | 35.58 | Cell cycle arrest and apoptosis |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole ring significantly influence biological activity. For instance:

- Substitution Effects : The presence of bromine and nitro groups at specific positions enhances the compound's affinity for estrogen receptors and improves cytotoxicity against breast cancer cell lines .

- Comparative Analysis : Compounds with similar oxadiazole structures but different substituents have shown varying degrees of anticancer activity, suggesting that electronic and steric factors play crucial roles in their effectiveness .

Study 1: Anti-Breast Cancer Activity

A study conducted on a series of oxadiazole derivatives including this compound demonstrated significant cytotoxic effects on MCF-7 cells. The mechanism involved apoptosis induction confirmed through flow cytometry and Western blotting techniques that showed increased levels of cleaved caspase-3 and p53 .

Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that the compound forms stable complexes with estrogen receptors (PDB ID: 3ERT), suggesting a potential pathway for therapeutic intervention in hormone-dependent cancers. The binding affinity was comparable to known estrogen modulators like Tamoxifen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。